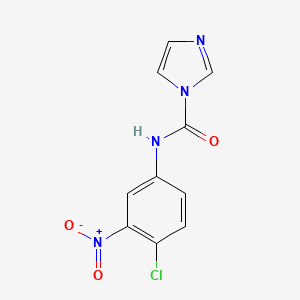

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide

CAS No.: 1535430-29-5

Cat. No.: VC3016993

Molecular Formula: C10H7ClN4O3

Molecular Weight: 266.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1535430-29-5 |

|---|---|

| Molecular Formula | C10H7ClN4O3 |

| Molecular Weight | 266.64 g/mol |

| IUPAC Name | N-(4-chloro-3-nitrophenyl)imidazole-1-carboxamide |

| Standard InChI | InChI=1S/C10H7ClN4O3/c11-8-2-1-7(5-9(8)15(17)18)13-10(16)14-4-3-12-6-14/h1-6H,(H,13,16) |

| Standard InChI Key | IWZNJTIMHHDDCU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1NC(=O)N2C=CN=C2)[N+](=O)[O-])Cl |

| Canonical SMILES | C1=CC(=C(C=C1NC(=O)N2C=CN=C2)[N+](=O)[O-])Cl |

Introduction

Chemical Identification and Properties

N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide is precisely identified through various chemical identifiers and properties that enable researchers to accurately work with this compound. The compound is characterized by the following fundamental properties:

| Parameter | Value |

|---|---|

| CAS Number | 1535430-29-5 |

| Molecular Formula | C₁₀H₇ClN₄O₃ |

| Molecular Weight | 266.64 g/mol |

| IUPAC Name | N-(4-chloro-3-nitrophenyl)imidazole-1-carboxamide |

| Standard InChI | InChI=1S/C10H7ClN4O3/c11-8-2-1-7(5-9(8)15(17)18)13-10(16)14-4-3-12-6-14/h1-6H,(H,13,16) |

| Standard InChIKey | IWZNJTIMHHDDCU-UHFFFAOYSA-N |

| PubChem Compound ID | 81257520 |

The chemical structure of N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide features a 4-chloro-3-nitrophenyl group attached to a carboxamide linkage, which is further connected to the nitrogen atom of an imidazole ring . This distinctive structural arrangement contributes to the compound's chemical behavior and potential biological activity.

Structural Characteristics and Properties

The structural characteristics of N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide are essential to understanding its chemical reactivity and potential applications. The compound features several key structural elements:

Functional Groups

The molecule contains multiple functional groups that contribute to its chemical behavior:

-

A chloro substituent at the 4-position of the phenyl ring

-

A nitro group at the 3-position of the phenyl ring

-

A carboxamide linkage connecting the phenyl ring to the imidazole moiety

-

An imidazole heterocycle with a nitrogen atom serving as the connection point to the carboxamide

Physicochemical Properties

Based on computed properties, N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide demonstrates the following physicochemical characteristics:

| Property | Value | Description |

|---|---|---|

| XLogP3-AA | 1.7 | Indicates moderate lipophilicity |

| Hydrogen Bond Donor Count | 1 | Limited hydrogen bond donation capability |

| Hydrogen Bond Acceptor Count | 4 | Moderate hydrogen bond accepting capacity |

| Rotatable Bond Count | 1 | Suggests limited conformational flexibility |

| Topological Polar Surface Area | 92.7 Ų | Moderate polar surface area affecting membrane permeability |

| Complexity | 336 | Relatively complex structure |

These properties suggest that the compound possesses a balance between lipophilicity and hydrophilicity, which could influence its solubility profile and potential biological interactions .

Analytical Characterization

The identification and characterization of N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide can be accomplished using various analytical techniques. While specific spectroscopic data for this compound is limited in the search results, the following techniques are typically employed for similar compounds:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

-

Infrared (IR) spectroscopy for functional group identification

-

Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

UV-Visible spectroscopy for electronic transitions and chromophore analysis

For related imidazole carboxamides, NMR spectroscopy has been valuable in characterizing structural features, with characteristic signals for the imidazole protons and the carboxamide NH group .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and separation of imidazole derivatives. These techniques, coupled with spectroscopic methods, provide comprehensive characterization of such compounds.

Research Context and Future Directions

The research interest in compounds like N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide stems from the broad applications of imidazole derivatives in medicinal chemistry and materials science.

Current Research Landscape

Recent studies on imidazole derivatives have focused on their potential as:

-

Antimicrobial agents, with particular emphasis on drug-resistant pathogens

-

Antifungal compounds, especially against Candida species

-

Anticancer agents targeting specific cellular pathways

Future Research Opportunities

Several directions for future research on N-(4-chloro-3-nitrophenyl)-1H-imidazole-1-carboxamide may include:

-

Structure-activity relationship studies through systematic modification of the molecule

-

Investigation of potential biological targets and mechanisms of action

-

Development of improved synthetic routes for more efficient preparation

-

Exploration of the compound's physical properties for material science applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume